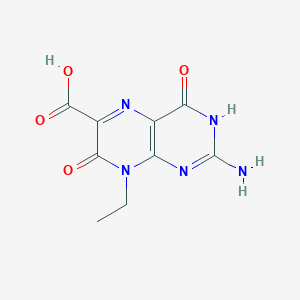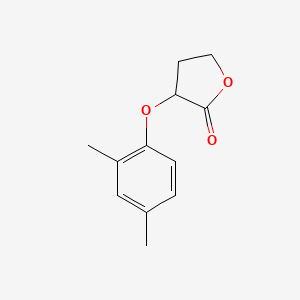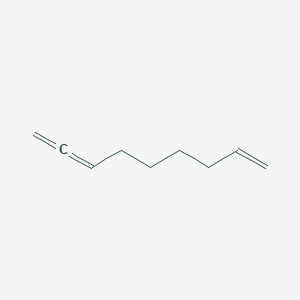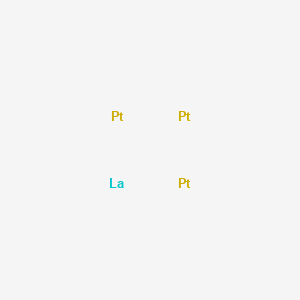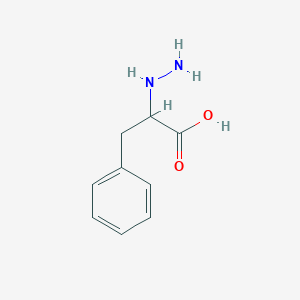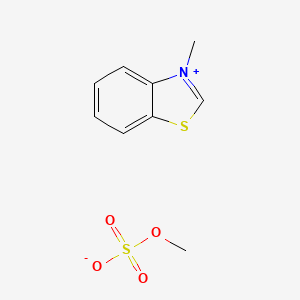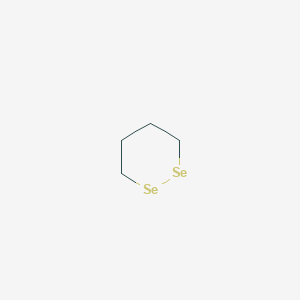
1,2-Diselenane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diselenane is a cyclic organoselenium compound characterized by a six-membered ring containing two selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diselenane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For example, the reaction of diselenocyanates with alkenes in the presence of a catalyst can yield this compound . Another method involves the reduction of diselenides using reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of diselenides followed by their cyclization under controlled conditions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diselenane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diselenoxides or other selenium-containing compounds.
Reduction: Reduction of this compound can yield selenols or other reduced forms.
Substitution: It can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include diselenoxides, selenols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,2-Diselenane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research has explored its potential as an antioxidant and its role in redox biology.
Industry: It is used in the synthesis of selenium-containing polymers and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diselenane: Another cyclic diselenide with a different ring structure.
Diselenides: Compounds containing a Se-Se bond but not necessarily in a cyclic form.
Selenoxides: Oxidized forms of selenium-containing compounds.
Uniqueness of 1,2-Diselenane
This compound is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to mimic protein disulfide isomerase and participate in redox cycles sets it apart from other selenium-containing compounds .
Eigenschaften
CAS-Nummer |
6569-38-6 |
|---|---|
Molekularformel |
C4H8Se2 |
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
diselenane |
InChI |
InChI=1S/C4H8Se2/c1-2-4-6-5-3-1/h1-4H2 |
InChI-Schlüssel |
AQEWARFCDLFXFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Se][Se]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

